Diethyl iminodiacetate
Overview
Description
Diethyl iminodiacetate is a clear, colorless to slightly yellow liquid . It is primarily used for the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate . It is also used as a raw material for ion exchange resin, rubbers, electroplating, and food additives .
Synthesis Analysis
Diethyl iminodiacetate has been synthesized from iminodiacetic acid . The synthesis of quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate has also been reported .
Molecular Structure Analysis
The molecular formula of Diethyl iminodiacetate is C8H15NO4 . Its molecular weight is 189.21 .
Chemical Reactions Analysis
Diethyl iminodiacetate is used in the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate . It is also used as a raw material for ion exchange resin, rubbers, electroplating, and food additives .
Physical And Chemical Properties Analysis
Diethyl iminodiacetate is a clear, colorless to slightly yellow liquid . Its boiling point is 208 °C, and its density is 1.056 g/mL at 25 °C . The refractive index n20/D is 1.435 .
Scientific Research Applications
Synthesis of Disolketal Iminodiacetic Acid (DSIDA)
- Scientific Field: Biofuels and Coproducts Research
- Application Summary: DSIDA is a novel, water-soluble polyester synthesized from derivatives of iminodiacetic acid and glycerol . It is a precursor to water-soluble polyhydric alcohols and helps to address the global need of the biodiesel industry to find new uses for glycerol .
- Methods of Application: The synthesis of DSIDA involves an enzyme-catalyzed condensation reaction between derivatives of iminodiacetic acid (IDA) and glycerol . The reaction was monitored using ATR-IR and a validated GC method .
- Results: Reacting diMe-IDA with solketal, a protected glycerol, produced DSIDA in yields as high as 96.4% under optimal reaction conditions of 70 °C and 200 Torr for 24 h .
Manufacture of N-(Phosphonomethyl) Iminodiacetic Acid and Glyphosate
- Scientific Field: Chemical Manufacturing
- Application Summary: Diethyl iminodiacetate is used for the manufacture of N-(Phosphonomethyl) iminodiacetic acid and glyphosate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes or results of this application are not provided in the source .
Safety And Hazards
Diethyl iminodiacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDNMOCAQVXVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064200 | |
Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl iminodiacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Diethyl iminodiacetate | |
CAS RN |
6290-05-7 | |
Record name | Diethyl iminodiacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6290-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl iminodiacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(2-ethoxy-2-oxoethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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